molecular formula C8H11N3S B14628836 Benzyl carbamohydrazonothioate CAS No. 57216-15-6

Benzyl carbamohydrazonothioate

Cat. No.: B14628836
CAS No.: 57216-15-6
M. Wt: 181.26 g/mol
InChI Key: ZYXQNVLSPICEKM-UHFFFAOYSA-N
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Description

Benzyl carbamohydrazonothioate is an organic compound that belongs to the class of thiosemicarbazones. These compounds are known for their versatile coordination chemistry and potential biological activities. This compound has been studied for its ability to form stable complexes with various metal ions, making it a subject of interest in both synthetic and applied chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl carbamohydrazonothioate typically involves the reaction of benzyl chloride with thiosemicarbazide in the presence of a base. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl carbamohydrazonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl carbamohydrazonothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl carbamohydrazonothioate involves its ability to chelate metal ions through its thiosemicarbazone moiety. This chelation can disrupt metal-dependent biological processes, leading to antimicrobial or anticancer effects. The compound can also interact with various molecular targets, including enzymes and receptors, through its functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its thiosemicarbazone moiety, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities set it apart from other benzyl derivatives .

Properties

CAS No.

57216-15-6

Molecular Formula

C8H11N3S

Molecular Weight

181.26 g/mol

IUPAC Name

benzyl N'-aminocarbamimidothioate

InChI

InChI=1S/C8H11N3S/c9-8(11-10)12-6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H2,9,11)

InChI Key

ZYXQNVLSPICEKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=NN)N

Origin of Product

United States

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